molecular formula C8H9N3OS B13169492 4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13169492
M. Wt: 195.24 g/mol
InChI Key: HISQDNQAZUUGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a furan ring attached to a triazole ring, which is further substituted with an ethyl group and a thiol group. The unique structure of this compound makes it an interesting subject for various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of furan-3-carboxaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the furan ring or the triazole ring.

    Substitution: The ethyl group or the thiol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. The furan and triazole rings can interact with nucleic acids and other biomolecules, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the ethyl group and the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

4-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-3-4-12-5-6/h3-5H,2H2,1H3,(H,10,13)

InChI Key

HISQDNQAZUUGSE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=COC=C2

Origin of Product

United States

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